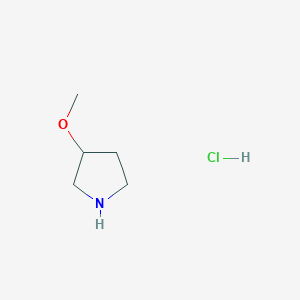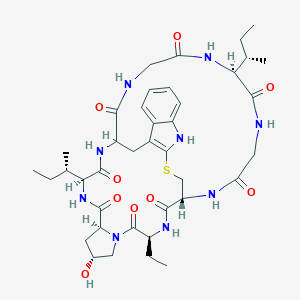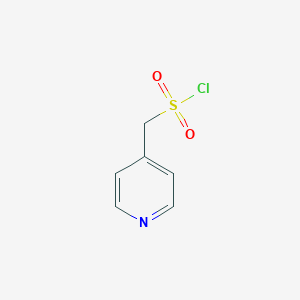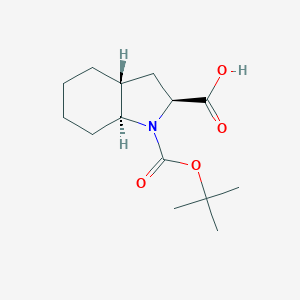
N-Cyclohexanebutyryl glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexanebutyryl glycine, also known as 2-(cyclohexylamino)-2-oxoacetic acid, is a cyclic amino acid derivative. It has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
N-Cyclohexanebutyryl glycine binds to the glycine binding site on the NMDA receptor and enhances the activity of the receptor. This leads to an increase in the influx of calcium ions into the cell, which can activate various signaling pathways. The activation of the NMDA receptor by N-Cyclohexanebutyryl glycine can lead to changes in synaptic plasticity and neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
N-Cyclohexanebutyryl glycine has been shown to have a number of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that is involved in learning and memory. N-Cyclohexanebutyryl glycine has also been shown to increase the release of dopamine in the prefrontal cortex, which is involved in attention and working memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Cyclohexanebutyryl glycine in lab experiments is that it is a selective agonist of the NMDA receptor. This allows researchers to study the function of the NMDA receptor without affecting other receptors. However, one limitation of using N-Cyclohexanebutyryl glycine is that it can be toxic at high concentrations. Care must be taken to use the appropriate concentration of N-Cyclohexanebutyryl glycine in experiments.
Direcciones Futuras
There are several future directions for the use of N-Cyclohexanebutyryl glycine in scientific research. One direction is to study the effects of N-Cyclohexanebutyryl glycine on other neurotransmitter systems, such as the serotonin and noradrenaline systems. Another direction is to study the effects of N-Cyclohexanebutyryl glycine on different brain regions, such as the amygdala and the striatum. Additionally, the development of new analogs of N-Cyclohexanebutyryl glycine may lead to the discovery of new compounds with enhanced activity and selectivity for the NMDA receptor.
Conclusion
N-Cyclohexanebutyryl glycine is a cyclic amino acid derivative that has potential applications in scientific research. Its selective agonist activity on the NMDA receptor makes it a useful tool for studying the function of this receptor. Its effects on LTP and dopamine release suggest that it may have potential therapeutic applications in the treatment of cognitive and psychiatric disorders. Further research is needed to fully understand the biochemical and physiological effects of N-Cyclohexanebutyryl glycine and to develop new analogs with enhanced activity and selectivity.
Métodos De Síntesis
The synthesis of N-Cyclohexanebutyryl glycine involves the reaction between cyclohexylamine and diethyl oxalate. The reaction mixture is then heated under reflux conditions to form the product. The yield of the product can be increased by using a solvent such as toluene or benzene.
Aplicaciones Científicas De Investigación
N-Cyclohexanebutyryl glycine has been used in scientific research as a tool to study the function of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. N-Cyclohexanebutyryl glycine acts as a selective agonist of the NMDA receptor and can be used to study its function in vitro and in vivo.
Propiedades
IUPAC Name |
2-(4-cyclohexylbutanoylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-11(13-9-12(15)16)8-4-7-10-5-2-1-3-6-10/h10H,1-9H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIWTVZYABXHIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577075 |
Source


|
| Record name | N-(4-Cyclohexylbutanoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexanebutyryl glycine | |
CAS RN |
132422-42-5 |
Source


|
| Record name | N-(4-Cyclohexylbutanoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)
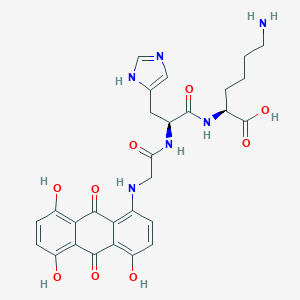

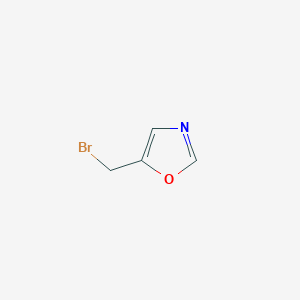
![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)

